Cas no 7147-74-2 (D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-)
7147-74-2 structure
Product Name:D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
Numero CAS:7147-74-2
MF:C12H16N2O5
MW:268.265843391418
CID:569283
PubChem ID:220419
Update Time:2025-04-19
D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-
- 1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol
- 1-(1H-benzoimidazol-2-yl)pentane-1,2,3,4,5-pentol
- (1S)-1-(1H-Benzimidazol-2-yl)-D-arabit
- (1S)-1-(1H-benzimidazol-2-yl)-D-arabitol
- (1'S,2'R,3'R,4'R)-2-[1',2',3',4',5'-pentahydroxypentyl]-1H-benzimidazole
- 2-(D-gluco-1,2,3,4,5-pentahydroxypentyl)-1H-benzimidazole
- 2-(D-glucopentahydroxyamyl)benzimidazole
- 2-(D-gluco-pentitol-1-yl)benzimidazole
- 2-[(D-gluco-1,2,3,4,5-pentahydroxyl)pentyl]-1H-benzimidazole
- Nsc43663
- Oprea1_706259
- Oprea1_596588
- HMS2646J12
- NSC405920
- NSC3156
- 5338-40-9
- 1-C-(1H-benzimidazol-2-yl)pentitol
- NSC-3156
- AKOS000568899
- NoName_4326
- NSC-405921
- SCHEMBL12858717
- NSC-405920
- CHEMBL1519937
- NCIOpen2_002341
- 7510-96-5
- 7510-97-6
- NSC-56088
- AKOS016195779
- NSC-405922
- SR-01000317803
- HMS1755N16
- NSC56088
- NSC405921
- 1-C-1H-benzimidazol-2-ylpentitol
- SMR000285272
- NSC-43663
- Cambridge id 5219223
- DTXSID00903623
- 7770-62-9
- NSC405922
- 7147-74-2
- MLS000678318
- SR-01000317803-1
- NCIOpen2_002264
- ZINC03857067
- Z56762860
-
- Inchi: 1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)
- Chiave InChI: LBMJXDRTHCOBGU-UHFFFAOYSA-N
- Sorrisi: OC(C(C1=NC2C=CC=CC=2N1)O)C(C(CO)O)O
Proprietà calcolate
- Massa esatta: 268.106
- Massa monoisotopica: 268.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 293
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.9
- Superficie polare topologica: 130Ų
Proprietà sperimentali
- PSA: 129.83000
- LogP: -1.32870
D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)- Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
7147-74-2 (D-Arabinitol,1-C-1H-benzimidazol-2-yl-, (1S)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti